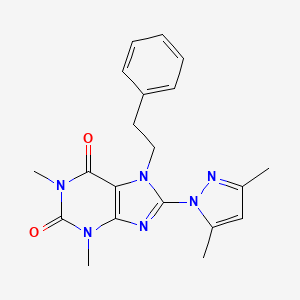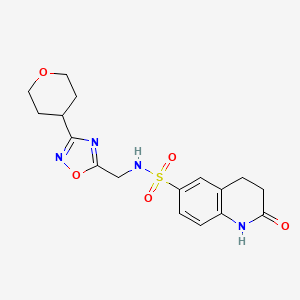![molecular formula C11H18Cl2N4O B2726046 (2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride CAS No. 1909348-39-5](/img/structure/B2726046.png)
(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride” is a chemical compound with the CAS number 1179596-03-2 . It has a molecular weight of 220.27 and a molecular formula of C11H16N4O . This compound is related to the aminomethyl group, which is a monovalent functional group with the formula −CH2−NH2 .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C11H16N4O . It contains an aminomethyl group, which is a methyl group substituted by an amino group . More detailed structural information, such as NMR, HPLC, LC-MS, UPLC data, may be available from the supplier .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 220.27 and a molecular formula of C11H16N4O . Unfortunately, specific details such as boiling point and storage conditions are not provided .Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of pyrazole and furan derivatives are key areas of research, focusing on the development of novel compounds with potential applications in various fields, including pharmacology and materials science. One study discusses the synthesis of 5-aminofuro[3,2-c]pyridinium tosylates and their reactions to generate furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters, showcasing the versatility of pyrazole and furan compounds in chemical synthesis (Bencková & Krutošíková, 1999). Another study reveals the synthesis of pyrazole derivatives and their crystallization, providing insights into their structural characteristics and potential as pharmacophores for antitumor, antifungal, and antibacterial applications (Titi et al., 2020).
Antimicrobial and Antitumor Activity
Research on furan and pyrazole derivatives has also explored their antimicrobial and antitumor activities. For instance, derivatives of 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones have shown significant activity as coccidiostats and retained antimicrobial activity, indicating their potential in medical applications (Georgiadis, 1976).
Polymer-Supported Reagents and Ligands
The use of polymer-supported reagents for parallel purification in chemical syntheses presents an innovative approach to streamline the purification process, particularly in the creation of ureas, thioureas, sulfonamides, amides, and pyrazoles, showcasing the practical applications of these chemical frameworks in combinatorial chemistry and drug development (C. and Hodges, 1997).
Hydrogel Modification
The modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including those related to pyrazole structures, enhances the hydrogels' swelling properties and thermal stability, highlighting the potential for medical applications, such as drug delivery systems and tissue engineering (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
N'-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O.2ClH/c1-8-2-3-10(16-8)11-9(7-14-15-11)6-13-5-4-12;;/h2-3,7,13H,4-6,12H2,1H3,(H,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDKCLQWUUXOFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=NN2)CNCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-aminoethyl)({[3-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl})amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-chloro-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2725965.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2725967.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B2725975.png)
![2,4-dichloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2725977.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2725978.png)
![3-[[4-(6-Chloropyridin-3-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2725979.png)


![3-{[3-(2-chloroanilino)-3-oxopropyl]disulfanyl}-N-(2-chlorophenyl)propanamide](/img/structure/B2725983.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2725984.png)
![3-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2725985.png)
